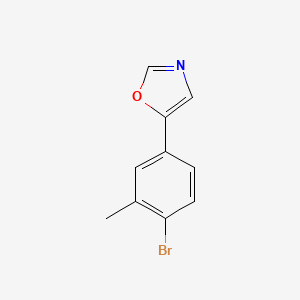

5-(4-Bromo-3-methylphenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(2-3-9(7)11)10-5-12-6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWIAUKFBOCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Bromo 3 Methylphenyl 1,3 Oxazole

Classical Oxazole (B20620) Ring Synthesis Strategies Applicable to 5-Aryl Systems

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several classical methods being particularly suitable for synthesizing 5-aryl substituted derivatives.

One of the most traditional and versatile methods for preparing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. pharmaguideline.comacs.orgsynarchive.com This method is highly effective for producing 2,5-di- and 2,4,5-trisubstituted oxazoles. acs.org The general process begins with the acylation of an α-amino ketone to form the key α-acylamino ketone intermediate. pharmaguideline.com This intermediate is then subjected to cyclization induced by a dehydrating agent. pharmaguideline.comnumberanalytics.com

The mechanism proceeds through the protonation of the aryl ketone, creating an electrophilic carbonyl carbon. This is followed by an intramolecular attack from the amide oxygen, forming a five-membered dihydrooxazolol intermediate. acs.org Subsequent dehydration of this intermediate yields the aromatic oxazole ring. acs.org A variety of strong dehydrating agents are employed to facilitate this final step.

Common Dehydrating Agents for Robinson-Gabriel Synthesis

| Dehydrating Agent | Formula | Reference |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | pharmaguideline.com |

| Phosphorus Pentachloride | PCl₅ | pharmaguideline.com |

| Phosphorus Oxychloride | POCl₃ | pharmaguideline.comnumberanalytics.comnih.gov |

This strategy's applicability to 5-(4-Bromo-3-methylphenyl)-1,3-oxazole would involve starting with an appropriately substituted α-acylamino ketone.

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov Discovered by van Leusen and colleagues in 1972, this reaction provides a direct route to the oxazole ring under relatively mild conditions. nih.gov TosMIC is a unique reagent possessing an isocyanide group, a sulfonyl group that acts as a good leaving group, and an acidic α-carbon, making it an ideal synthon for various cyclization reactions. wikipedia.orgresearchgate.net

The reaction mechanism is a two-step [3+2] cycloaddition. nih.govmdpi.com It begins with the base-catalyzed deprotonation of TosMIC, which then attacks the aldehyde carbonyl group. The resulting alkoxide undergoes an intramolecular cyclization by attacking the isocyanide carbon, forming an intermediate oxazoline (B21484). organic-chemistry.orgnih.gov The final step is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate, which drives the aromatization to the stable 5-substituted oxazole ring. organic-chemistry.orgorganic-chemistry.org

Various bases and solvent systems have been developed to optimize the Van Leusen reaction. For instance, using a basic ion exchange resin can simplify the workup procedure, as the resin and the p-tolylsulfinic acid byproduct can be removed by simple filtration, often yielding the oxazole product in high purity. organic-chemistry.orgorganic-chemistry.org Additionally, the use of ionic liquids as a solvent has been shown to be effective, allowing for the recycling of the solvent. mdpi.comorganic-chemistry.org

Examples of Van Leusen Oxazole Synthesis Conditions

| Aldehyde | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin | Not specified | High | organic-chemistry.org |

| Various Aldehydes | Potassium Carbonate (K₂CO₃) | Methanol | Good | nih.gov |

This methodology is directly applicable to the synthesis of this compound by using 4-bromo-3-methylbenzaldehyde (B1279091) as the starting aldehyde.

Modern synthetic methods have introduced palladium catalysis as a powerful tool for constructing oxazole rings. These approaches offer alternative pathways, often with high efficiency and regioselectivity. One prominent method is the palladium-catalyzed direct C-H arylation of a pre-formed oxazole ring, typically at the C-5 position, with aryl halides or triflates. nih.govcapes.gov.br

Another significant approach involves the cyclization of N-propargylamides. In one variation, N-propargylamides react with aryl iodides in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base like NaOtBu. organic-chemistry.org This reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org A convenient, ligand-free method using palladium(II) acetate (B1210297) (Pd(OAc)₂) has also been developed for the synthesis of oxazoles from acid chlorides and propargylamine (B41283), proceeding via an intramolecular 5-exo-dig cycloisomerization. rsc.org

More recently, protocols have been developed involving the palladium-catalyzed C–H activation of arenes and a subsequent cascade reaction with functionalized aliphatic nitriles to form 2,4,5-trisubstituted oxazoles under redox-neutral conditions. acs.orgrsc.org

Overview of Palladium-Catalyzed Oxazole Syntheses

| Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Oxazole + Aryl Iodide | Palladium catalyst | Direct C-H arylation at C-5 | nih.gov |

| N-propargylamide + Aryl Iodide | Pd₂(dba)₃ / tri(2-furyl)phosphine | Coupling followed by cyclization | organic-chemistry.org |

| Acid Chloride + Propargylamine | Pd(OAc)₂ (ligand-free) | 5-exo-dig cycloisomerization | rsc.org |

Targeted Synthesis of this compound from Precursor Molecules

The specific synthesis of this compound can be achieved by applying the classical strategies described above to readily available precursors containing the 4-bromo-3-methylphenyl moiety.

A logical and common route starting from 4'-Bromo-3'-methylacetophenone follows a Robinson-Gabriel-type pathway. nih.gov This multi-step synthesis would proceed as follows:

α-Bromination: The first step is the selective bromination of the α-carbon of 4'-Bromo-3'-methylacetophenone. This creates the key α-haloketone intermediate, 2-bromo-1-(4-bromo-3-methylphenyl)ethan-1-one.

Amine Formation: The resulting α-bromoketone can be converted into the corresponding primary amine salt, for instance, through the Delépine reaction, which involves reacting the halide with hexamethylenetetramine followed by acidic hydrolysis. nih.gov

Acylation: The α-amino ketone salt is then acylated. To obtain the unsubstituted C2 position in the final oxazole, formamide (B127407) or a related formic acid equivalent would be used as the acylating agent.

Cyclodehydration: The final step is the cyclization and dehydration of the resulting N-(2-(4-bromo-3-methylphenyl)-2-oxoethyl)formamide intermediate. This is typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) at reflux to furnish this compound. nih.gov

An alternative strategy begins with 4-Bromo-3-methylbenzoic acid. This route offers flexibility as the carboxylic acid can be converted into several intermediates suitable for oxazole synthesis.

A highly efficient approach would be to employ the Van Leusen oxazole synthesis. nih.gov

Reduction to Aldehyde: The 4-Bromo-3-methylbenzoic acid is first reduced to the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde. This can be accomplished using various standard reducing agents.

Van Leusen Reaction: The resulting 4-bromo-3-methylbenzaldehyde is then reacted directly with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate in methanol, to yield this compound. organic-chemistry.orgnih.gov

Another pathway involves converting the carboxylic acid into an acid chloride. rsc.org

Acid Chloride Formation: 4-Bromo-3-methylbenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-bromo-3-methylbenzoyl chloride.

Palladium-Catalyzed Cyclization: This acid chloride can then be used in a palladium-catalyzed reaction with propargylamine to construct the oxazole ring. rsc.org

A third method involves the direct reaction of the carboxylic acid with an isocyanoacetate derivative, activated by a reagent like DMAP-Tf, to form a 4,5-disubstituted oxazole. acs.org To obtain the C4-unsubstituted target compound, this would require an isonitrile synthon that does not add a substituent at this position, such as TosMIC.

Multi-Step Synthetic Sequences and Optimization Strategies

The construction of this compound typically involves a multi-step synthetic pathway, leveraging well-established oxazole ring-forming reactions. A common and logical approach is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com

A plausible multi-step synthesis commences with the commercially available 4-bromo-3-methylbenzaldehyde. This starting material serves as the key building block, providing the substituted phenyl moiety of the target compound. The core of the synthesis is the [3+2] cycloaddition reaction between the aldehyde and TosMIC, facilitated by a suitable base.

Illustrative Synthetic Pathway:

The reaction proceeds via the initial formation of an oxazoline intermediate through the addition of TosMIC to the aldehyde. ijpsonline.com Subsequent elimination of the tosyl group under basic conditions leads to the formation of the aromatic oxazole ring.

Table 1: Proposed Multi-Step Synthesis of this compound via the Van Leusen Reaction

| Step | Starting Material | Reagent | Base | Solvent | Conditions | Product |

| 1 | 4-Bromo-3-methylbenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Reflux | This compound |

Optimization Strategies:

The efficiency of this synthesis can be optimized by carefully controlling several reaction parameters. The choice of base is critical; while potassium carbonate is commonly used, other bases such as sodium hydride (NaH) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could be explored to potentially improve yields and reduce reaction times. Solvent selection also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) sometimes offering advantages over alcohols. Temperature control is another key aspect; while reflux conditions are standard, systematic studies to determine the optimal temperature for maximizing yield and minimizing by-product formation are advisable.

Further optimization can be achieved by purifying the intermediate oxazoline before the final elimination step, although a one-pot procedure is often preferred for operational simplicity.

Emerging and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These emerging routes aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the Van Leusen synthesis of this compound can dramatically reduce reaction times from hours to minutes. acs.org The focused heating effect of microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 5-15 minutes |

| Temperature | Dependent on solvent boiling point | Precisely controlled, often higher |

| Yield | Moderate to good | Often higher |

| Energy Consumption | High | Low |

In a typical microwave-assisted setup, 4-bromo-3-methylbenzaldehyde and TosMIC would be mixed in a suitable solvent with a base in a sealed microwave vessel. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. acs.org This rapid and efficient method is highly amenable to library synthesis and rapid lead optimization in drug discovery programs.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govsyrris.jp A multi-step synthesis of a complex molecule can be designed to run continuously, where the output of one reactor flows directly into the next. syrris.jp

For the synthesis of this compound, a flow chemistry setup could be envisioned where a solution of 4-bromo-3-methylbenzaldehyde and TosMIC is pumped through a heated reactor coil containing an immobilized base. The use of a packed-bed reactor with a solid-supported base would simplify purification, as the excess base and by-products can be easily separated from the product stream. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and the potential for large-scale production. syrris.jp

Catalyst-Free or Green Chemistry Methods for Oxazole Formation

The principles of green chemistry encourage the development of synthetic routes that minimize waste and avoid the use of toxic substances. nih.gov While the Van Leusen reaction is generally efficient, the tosyl byproduct represents a significant portion of the waste stream.

Research into greener alternatives for oxazole synthesis is ongoing. One approach involves the use of recyclable, magnetically separable nanocatalysts. nih.gov For instance, iron oxide magnetic nanoparticles have been employed as a green catalyst for the synthesis of other functionalized oxazoles. nih.gov

Another avenue for a greener synthesis of this compound could involve a modified Robinson-Gabriel synthesis under catalyst-free conditions. This would involve the cyclodehydration of a 2-acylamino-ketone precursor. The key challenge lies in the synthesis of the requisite N-(1-(4-bromo-3-methylphenyl)-2-oxoethyl)formamide precursor. If this intermediate can be prepared efficiently, its cyclization could potentially be achieved using greener dehydrating agents or even under high-temperature water conditions, thereby avoiding the use of strong acids like sulfuric acid that are traditionally employed.

Reactivity and Chemical Transformations of 5 4 Bromo 3 Methylphenyl 1,3 Oxazole

Reactivity of the Aryl Bromide Moiety

The bromine atom on the phenyl ring of 5-(4-Bromo-3-methylphenyl)-1,3-oxazole dictates its reactivity, making it a prime substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of the title compound is an excellent substrate for these transformations. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govnih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of these components is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. mdpi.comresearchgate.net While specific examples for the title compound are not extensively documented in publicly available literature, general conditions for similar aryl bromides provide a reliable starting point for its successful coupling. rsc.orgCurrent time information in Winnipeg, CA.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |

This table presents generalized conditions and would require optimization for the specific substrate.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for accessing arylalkynes. clockss.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comclockss.org The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. clockss.org Copper-free Sonogashira protocols have also been developed. For this compound, this reaction would yield 5-(3-methyl-4-alkynylphenyl)-1,3-oxazole derivatives, which are valuable intermediates in materials science and medicinal chemistry. clockss.org

Table 2: Typical Reagents for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF or DMF |

| Pd(OAc)₂ | CuI | XPhos | DIPA | Toluene |

| Pd(PPh₃)₄ | CuI | - | Piperidine | DMF |

This table outlines common reagent combinations; specific conditions would need to be determined experimentally.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of aryl rings. In the case of this compound, a Heck reaction with various alkenes would introduce a vinyl group at the 4-position of the phenyl ring. The reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. For the title compound, this reaction would allow for the introduction of primary or secondary amines at the 4-position of the phenyl ring, leading to a variety of N-arylated products. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide. Current time information in Winnipeg, CA.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |

| Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | Toluene |

This table provides examples of effective catalytic systems that would likely be suitable for the amination of this compound.

Nucleophilic Aromatic Substitution (SNA) Reactions on the Bromophenyl Ring

While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA) can be a viable pathway for the transformation of this compound under certain conditions. In an SNA reaction, a nucleophile displaces the bromide on the aromatic ring. For this to occur, the aromatic ring needs to be sufficiently electron-deficient, or the reaction conditions must be harsh (e.g., high temperature and pressure). The presence of the oxazole (B20620) ring may have some influence on the electron density of the phenyl ring, but typically, strong activating groups are required for SNA reactions to proceed smoothly. In some cases, the reaction may proceed via a concerted mechanism rather than the classical two-step addition-elimination pathway.

Lithiation and Grignard Reagent Formation and Subsequent Reactions

The presence of a bromine atom on the phenyl ring of this compound makes this position a prime site for metallation reactions. Both lithiation, via lithium-halogen exchange, and the formation of a Grignard reagent are feasible and provide powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Lithiation: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can induce a lithium-halogen exchange, replacing the bromine atom with lithium. This lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles.

Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting the bromo-compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This organomagnesium compound, while less reactive than its lithium counterpart, is highly useful for reactions such as additions to carbonyl compounds and cross-coupling reactions. wikipedia.orgyoutube.com

Another potential site for reactivity is the C2 position of the oxazole ring. The proton at this position is the most acidic on the oxazole ring and can be removed by a strong base. wikipedia.orgtandfonline.com This deprotonation leads to a 2-lithio-oxazole species, which exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This reactivity allows for the introduction of substituents at the C2 position.

Table 1: Potential Reactions of Metallated this compound

| Starting Material | Reagent | Intermediate | Subsequent Electrophile | Product Type |

|---|---|---|---|---|

| This compound | n-BuLi | 5-(4-Lithio-3-methylphenyl)-1,3-oxazole | Aldehydes, Ketones, Esters, CO₂, etc. | Functionalized Phenyl Derivatives |

| This compound | Mg, THF | 5-(4-Magnesiobromo-3-methylphenyl)-1,3-oxazole | Carbonyls, Nitriles, Epoxides | Functionalized Phenyl Derivatives |

| This compound | LDA/Strong Base | 2-Lithio-5-(4-bromo-3-methylphenyl)-1,3-oxazole | Alkyl halides, Silyl chlorides | C2-Functionalized Oxazoles |

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient aromatic system, which significantly influences its reactivity. wikipedia.org Its aromaticity is less pronounced than that of its sulfur analog, thiazole, or its nitrogen analog, imidazole. wikipedia.org

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution on the parent oxazole ring is generally difficult due to its electron-deficient nature and typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgtandfonline.com This reaction usually requires the presence of electron-donating groups on the ring to facilitate the attack of an electrophile. wikipedia.org

In the case of This compound , the C5 position is already substituted. Therefore, any electrophilic attack on the oxazole ring would have to target the C4 or C2 positions. Both of these positions are significantly less reactive towards electrophiles. The phenyl substituent at C5 acts as a deactivating group in this context, further diminishing the ring's susceptibility to electrophilic substitution. Consequently, forcing conditions would be required, which may lead to decomposition or reactions on the more reactive phenyl ring instead.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring can undergo a variety of ring-opening and rearrangement reactions, often initiated by nucleophilic attack or deprotonation. researchgate.net

Base-Induced Ring Opening: As mentioned, deprotonation at the C2 position can lead to a ring-opened vinyl isonitrile intermediate. wikipedia.orgpharmaguideline.com This intermediate can be trapped by electrophiles or undergo further transformations.

Cornforth Rearrangement: While not directly applicable to the title compound, the Cornforth rearrangement is a characteristic reaction of 4-acyloxazoles, involving a thermal rearrangement where the acyl group and the C5 substituent exchange positions. wikipedia.org

Conversion to Other Heterocycles: Oxazoles can serve as precursors to other heterocyclic systems. For example, under nucleophilic conditions with ammonia (B1221849) or formamide (B127407), the oxazole ring can open and reclose to form an imidazole. pharmaguideline.com They can also participate as dienes in Diels-Alder reactions to form pyridines. wikipedia.org

Hydrogenation and Reduction Strategies for the Oxazole Ring

The reduction of the oxazole ring can proceed through different pathways depending on the reagents and conditions employed.

Formation of Oxazolines: Partial reduction of the oxazole ring can yield oxazolines, which have a single double bond remaining.

Ring Opening: More vigorous reduction conditions can lead to the cleavage of the heterocyclic ring. tandfonline.com For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to open the oxazole ring. tandfonline.com

Oxidizing agents such as potassium permanganate (B83412) or chromic acid can also induce ring-opening of the oxazole core. pharmaguideline.com

Chemo- and Regioselectivity in Multi-Functionalized Oxazole Compounds

The presence of multiple reactive sites in This compound —namely the C-Br bond, the methyl-activated phenyl ring, and the oxazole ring itself—makes chemoselectivity a critical consideration in its functionalization. tandfonline.com The outcome of a reaction is determined by the specific reagents and conditions, which can be tuned to target a particular site. youtube.com

Directed Functionalization Studies

Directed functionalization strategies aim to achieve high regioselectivity by exploiting the inherent electronic properties of the molecule or by using directing groups.

Phenyl Ring vs. Oxazole Ring: The primary competition for reactivity is between the aryl bromide on the phenyl ring and the C2 position of the oxazole. Halogen-metal exchange at the C-Br bond is typically a fast and efficient reaction at low temperatures, making the phenyl ring the more probable site for initial functionalization via lithiation or Grignard formation. nih.gov Deprotonation of the oxazole C2-H requires a strong, non-nucleophilic base and careful temperature control to avoid side reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions offer another avenue for selective functionalization. The C-Br bond is an excellent handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups at the C4 position of the phenyl ring. It's also possible to achieve direct C-H arylation on the oxazole ring, with regioselectivity at C2 or C5 being controlled by the choice of ligands and solvents. organic-chemistry.org

Directed Ortho-Metalation (DoM): The oxazole ring itself can act as a directing group in metalation reactions on the attached phenyl ring. However, in this specific molecule, the bromo-substituent is a more powerful site for metalation via halogen-metal exchange.

Table 2: Regioselectivity in the Functionalization of this compound

| Target Site | Reaction Type | Reagents/Conditions | Rationale |

|---|---|---|---|

| Phenyl C4-Br | Halogen-Metal Exchange | n-BuLi, -78°C | Kinetically favored reaction at the aryl bromide. |

| Phenyl C4-Br | Grignard Formation | Mg, THF | Standard method for converting aryl bromides. wikipedia.org |

| Phenyl C4-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Highly efficient C-C bond formation at the C-Br bond. |

| Oxazole C2-H | Deprotonation | LDA, -78°C | Targets the most acidic proton on the oxazole ring. wikipedia.org |

Protecting Group Strategies in Synthesis and Transformation

In the context of this compound, the primary focus of protecting group strategy would be on the oxazole ring itself. The aryl bromide functionality is the main site for the transformations discussed above, and these reactions are generally compatible with the oxazole ring. However, if a synthetic route required harsh acidic, basic, or strongly nucleophilic/electrophilic conditions that could compromise the integrity of the oxazole ring, a protecting group would be necessary.

For the common palladium-catalyzed cross-coupling reactions, the oxazole ring is typically stable and does not require protection. However, some transformations, such as metalation, might necessitate a protecting group to direct the reactivity to the desired position.

A notable strategy for the functionalization of oxazoles involves the use of a C-2 protecting group. For instance, a triisopropylsilyl (TIPS) group can be selectively introduced at the C-2 position of the oxazole ring. acs.orgnih.gov This protection allows for regioselective metalation at the C-4 or C-5 positions, followed by reaction with an electrophile. acs.orgnih.gov While the target compound is already substituted at the C-5 position with the bromomethylphenyl group, this strategy is relevant for transformations involving the oxazole ring itself, should they be desired.

In a hypothetical scenario where a reaction requires strongly basic conditions that could lead to deprotonation of the oxazole ring, a protecting group could prevent undesired side reactions. However, for the typical transformations involving the aryl bromide handle, the inherent stability of the oxazole ring often makes a dedicated protecting group unnecessary. The concept of "orthogonal protecting groups" is also relevant, where multiple protecting groups are used that can be removed under different conditions, allowing for selective deprotection and reaction at different sites in a complex molecule. jocpr.com

In the synthesis of complex molecules containing oxazole moieties, the oxazole itself can sometimes be considered a protected form of a carboxylic acid, which can be unmasked under specific conditions. acs.org However, for the transformations of this compound focused on the aryl bromide, this role of the oxazole is less of a direct consideration.

Ultimately, the decision to use a protecting group for the oxazole ring in transformations of this compound would be made on a case-by-case basis, depending on the specific reaction conditions to be employed. For the majority of standard cross-coupling reactions at the aryl bromide position, the oxazole ring is expected to be a spectator, thus simplifying the synthetic strategy by avoiding additional protection and deprotection steps.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Triphenylphosphine (PPh₃) |

| t-BuXPhos |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| N,N-Dimethylformamide (DMF) |

| Tri-2-tolylphosphine |

| N-Methyl-2-pyrrolidone (NMP) |

| Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Triethylamine |

| Diethylamine |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| BrettPhos |

| Sodium tert-butoxide (NaOt-Bu) |

| Lithium bis(trimethylsilyl)amide (LHMDS) |

| Triisopropylsilyl (TIPS) |

Spectroscopic and Structural Elucidation Studies of 5 4 Bromo 3 Methylphenyl 1,3 Oxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(4-Bromo-3-methylphenyl)-1,3-oxazole, ¹H, ¹³C, and two-dimensional (2D) NMR experiments collectively provide a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring and the oxazole (B20620) ring protons will resonate in characteristic downfield regions due to the deshielding effects of the aromatic systems.

The protons of the oxazole ring, H-2 and H-4, are expected to appear as singlets at distinct chemical shifts. Based on data from parent oxazole and its derivatives, the H-2 proton typically resonates further downfield (around δ 8.0-8.5 ppm) than the H-4 proton (around δ 7.0-7.5 ppm). clockss.orgchemicalbook.com The protons on the substituted phenyl ring will exhibit a specific splitting pattern. The H-5' proton, being ortho to the bromine atom, would likely appear as a doublet, while the H-2' and H-6' protons would also show characteristic splitting based on their coupling with neighboring protons. The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.4 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the oxazole ring are expected at characteristic chemical shifts, with C-2 being the most downfield (δ ~150-152 ppm), followed by C-5 (δ ~135-145 ppm) and C-4 (δ ~120-125 ppm). cdnsciencepub.com The carbon atoms of the phenyl ring will have shifts influenced by the bromo and methyl substituents. The carbon bearing the bromine atom (C-4') is expected to be in the range of δ 120-125 ppm, while the quaternary carbons and other CH carbons will resonate in the aromatic region (δ ~125-140 ppm). The methyl carbon will produce a signal in the upfield aliphatic region (δ ~20-25 ppm). biointerfaceresearch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling (J, Hz) |

|---|---|---|---|

| H-2 (Oxazole) | 8.0 - 8.5 | - | s |

| C-2 (Oxazole) | - | 150 - 152 | - |

| H-4 (Oxazole) | 7.2 - 7.7 | - | s |

| C-4 (Oxazole) | - | 122 - 128 | - |

| C-5 (Oxazole) | - | 148 - 155 | - |

| C-1' (Phenyl) | - | 128 - 132 | - |

| H-2' (Phenyl) | 7.5 - 7.8 | - | d, J ≈ 2 Hz |

| C-2' (Phenyl) | - | 130 - 135 | - |

| C-3' (Phenyl) | - | 135 - 140 | - |

| C-4' (Phenyl) | - | 121 - 126 | - |

| H-5' (Phenyl) | 7.6 - 7.9 | - | d, J ≈ 8 Hz |

| C-5' (Phenyl) | - | 131 - 134 | - |

| H-6' (Phenyl) | 7.3 - 7.6 | - | dd, J ≈ 8, 2 Hz |

| C-6' (Phenyl) | - | 126 - 130 | - |

| -CH₃ | 2.3 - 2.5 | - | s |

Note: Predicted values are based on literature data for analogous structures. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would primarily show correlations between the coupled protons on the phenyl ring (H-5' with H-6'), confirming their ortho relationship. The protons on the oxazole ring (H-2 and H-4) and the methyl protons would not show COSY cross-peaks as they are expected to be singlets with no vicinal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for definitively assigning each proton signal to its corresponding carbon atom. For instance, it would link the signal for the methyl protons to the methyl carbon signal and each aromatic proton to its respective carbon atom on the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is vital for piecing together the molecular fragments. Key expected correlations would include:

The H-4 proton of the oxazole ring showing a correlation to the C-1' of the phenyl ring, confirming the connection point between the two rings.

The H-2 and H-4 protons of the oxazole showing correlations to C-5.

The aromatic protons H-2' and H-6' showing correlations to the methyl carbon, and the methyl protons correlating to C-2', C-3', and C-4' of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY data would confirm the substitution pattern. For example, an NOE would be expected between the methyl protons and the H-2' proton on the phenyl ring, confirming their ortho positioning.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak. The fragmentation of 5-aryl-1,3-oxazoles often proceeds through characteristic pathways. clockss.org A common initial fragmentation step involves the cleavage of the oxazole ring. Expected fragmentation pathways for this compound could include:

Loss of CO, followed by HCN, which is a characteristic fragmentation pattern for oxazoles. clockss.org

Cleavage at the C5-C1' bond, leading to the formation of the [4-Bromo-3-methylphenyl]⁺ cation and the [C₃H₂NO]⁺ fragment.

Loss of the bromine atom, which is a common fragmentation for halogenated compounds, resulting in a significant [M-Br]⁺ peak. libretexts.org

Electrospray Ionization (ESI) is a softer ionization technique and would typically show a prominent protonated molecule, [M+H]⁺. Fragmentation in ESI-MS/MS would be induced by collision and may follow similar pathways to EI, such as the loss of neutral molecules like CO or cleavage of the heterocyclic ring. nih.gov

A key feature in the mass spectrum of this compound is the confirmation of the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units. This distinctive 1:1 ratio doublet is a definitive signature for the presence of one bromine atom in the molecule.

Infrared (IR) and Raman Spectroscopic Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule by probing its vibrational modes.

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in this compound. Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are anticipated in the 1500-1650 cm⁻¹ region. researchgate.net

C-O-C stretching: The characteristic C-O-C stretching of the oxazole ring typically appears in the 1050-1250 cm⁻¹ range. researchgate.net

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H out-of-plane bending bands in the 750-900 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often give rise to strong Raman signals. The C=C and C=N stretching vibrations would also be Raman active.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| C=N Stretch (Oxazole) | 1650 - 1590 | Medium to Strong | Medium to Strong |

| C=C Stretch (Aromatic/Oxazole) | 1600 - 1450 | Medium to Strong | Strong |

| C-O-C Stretch (Oxazole) | 1250 - 1050 | Strong | Weak |

| C-H Out-of-Plane Bend | 900 - 750 | Strong | Weak |

Note: Predicted values are based on literature data for analogous structures. Actual experimental values may vary.

Characteristic Vibrational Modes of Oxazole Ring and Substituted Phenyl Group

No experimental or theoretical FT-IR or Raman spectroscopic data for this compound has been reported. A detailed assignment of the characteristic vibrational modes for the oxazole ring (such as C=N stretching, C-O-C stretching, and ring breathing modes) and the substituted phenyl group (including C-H stretching, C-Br stretching, and aromatic C=C stretching) is not possible without this information.

X-ray Crystallography and Solid-State Structure Determination

A search of crystallographic databases for the single-crystal X-ray structure of this compound did not yield any results. Consequently, an analysis of its solid-state properties cannot be presented.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a description of the crystal packing arrangement and the nature of intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) cannot be determined.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state, including the dihedral angle between the oxazole and the substituted phenyl rings, remains unknown as no structural determination has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available UV-Vis absorption spectrum for this compound in the scientific literature. Therefore, the absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π* and n→π*) have not been characterized.

Computational and Theoretical Investigations of 5 4 Bromo 3 Methylphenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These methods are crucial for determining molecular properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. cymitquimica.com It is favored for its balance of accuracy and computational cost. researchgate.net

Geometry Optimization: Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms (the molecule's equilibrium geometry) must be found. DFT is used to perform geometry optimization by finding the lowest energy structure on the potential energy surface. For 5-(4-Bromo-3-methylphenyl)-1,3-oxazole, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on related substituted benzofuran (B130515) molecules show how DFT can determine the planarity and dihedral angles between aromatic rings. researchgate.netvulcanchem.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive behavior. bldpharm.com It maps the electrostatic potential onto the constant electron density surface.

The MEP surface uses a color scale to indicate charge regions:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around lone pairs of atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole (B20620) ring, identifying them as likely sites for electrophilic interaction. bldpharm.com Positive potential (blue) might be located around the hydrogen atoms. Such analysis is crucial for predicting how the molecule will interact with other molecules, for example, in biological systems or chemical reactions. bldpharm.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemscene.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A molecule's ability to act as a nucleophile is related to the energy and location of its HOMO. nih.govnih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the electron acceptor. The LUMO's energy and location indicate a molecule's susceptibility to nucleophilic attack, defining its electrophilic nature. nih.govnih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive. sciensage.info

For this compound, FMO analysis would calculate the energies of these orbitals. The HOMO would likely be distributed over the electron-rich phenyl and oxazole rings, while the LUMO would also be located across this conjugated system. The calculated energy gap would provide a quantitative measure of its expected reactivity. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various types of spectra, which is invaluable for confirming the identity and structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting NMR chemical shifts (¹H and ¹³C). sciensage.info

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted NMR spectrum with an experimental one is a powerful way to verify a proposed chemical structure. Machine learning approaches, sometimes combined with DFT, have further improved the accuracy of NMR predictions, achieving mean absolute errors as low as 0.2–0.4 ppm for ¹H shifts. nih.gov

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. DFT calculations can predict these vibrational modes, providing a theoretical spectrum that can be compared with experimental data.

The calculation provides:

Vibrational Frequencies: The specific frequencies at which bonds vibrate (stretch, bend, twist).

Intensities: The strength of the absorption for each mode in both IR and Raman spectra.

A study on the parent oxazole molecule used DFT calculations to interpret its experimental IR spectrum, showing excellent agreement between theoretical and measured data. For this compound, such calculations would predict characteristic vibrational frequencies for the C-Br bond, the C-H bonds on the methyl group and phenyl ring, and the various C-O, C=N, and C-C bonds within the oxazole and phenyl rings. This theoretical spectrum would be a unique fingerprint for the molecule.

| Spectroscopic Technique | Computational Method | Predicted Properties for this compound |

| NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital) | ¹H and ¹³C chemical shifts for each unique atom. |

| Vibrational Spectroscopy | DFT Frequency Calculation | IR and Raman active vibrational frequencies and their intensities. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. For the synthesis of 5-substituted oxazoles, several methods are common, including the van Leusen reaction, which proceeds by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govsemanticscholar.org By modeling this reaction, it is possible to characterize the key intermediates and transition states, providing a quantitative understanding of the reaction's feasibility and kinetics.

A key synthetic route to 5-aryl oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an appropriate aldehyde (in this case, 4-bromo-3-methylbenzaldehyde) with TosMIC. nih.govsemanticscholar.org Computational methods, particularly density functional theory (DFT), are used to locate and characterize the transition state (TS) structures for the critical steps of this mechanism. These steps typically include the initial nucleophilic addition of the deprotonated TosMIC to the aldehyde carbonyl, the subsequent 5-endo-dig cyclization to form the oxazoline (B21484) intermediate, and the final elimination of the toluenesulfinate group to yield the aromatic oxazole ring.

The characterization involves not only finding a stationary point on the potential energy surface but also performing a frequency calculation to confirm it is a true transition state, possessing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of the transition state, such as the lengths of forming and breaking bonds and key bond angles, provide a snapshot of the molecule at the peak of the energy barrier.

Table 1: Hypothetical Transition State Geometric Parameters for the Cyclization Step of an Oxazole Synthesis. This table illustrates typical geometric parameters that would be calculated for the transition state of the ring-closing step to form the oxazoline intermediate. The data is representative of what a computational study would reveal.

| Parameter | Description | Value (Å or Degrees) |

| C-O Bond Length | Length of the forming Carbon-Oxygen bond | 2.15 Å |

| C-C Bond Length | Length of the bond between the former aldehyde carbon and the methylene (B1212753) carbon | 1.50 Å |

| O-C-C Angle | Angle involved in the ring closure | 110.5° |

| C-N-C Angle | Angle of the isocyanide group during cyclization | 175.0° |

This is an interactive table. You can sort and filter the data.

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to determine the energy profile of a reaction from reactants to products. By calculating the energy at various points along the reaction pathway, a complete energy profile can be constructed. This profile clearly shows the relative energies of the reactants, intermediates, transition states, and products.

Table 2: Illustrative Energy Profile for a van Leusen Oxazole Synthesis. This table provides a representative set of calculated relative energies for the key species along the reaction pathway for the formation of a 5-aryloxazole. Energies are given relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aldehyde + Deprotonated TosMIC | 0.0 |

| TS1 | Transition state for nucleophilic addition | +12.5 |

| Intermediate 1 | Alkoxide adduct | -5.2 |

| TS2 | Transition state for 5-endo-dig cyclization | +18.7 |

| Intermediate 2 | Oxazoline intermediate | -15.8 |

| TS3 | Transition state for elimination | +22.4 |

| Products | 5-Aryl-1,3-oxazole + Toluenesulfinate | -25.0 |

This is an interactive table. You can sort and filter the data. TS3 represents the rate-determining step in this hypothetical profile.

Molecular Dynamics Simulations (MD) for Conformational Studies and Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the oxazole ring.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent or near a biological receptor. nih.gov The simulation can reveal the preferred three-dimensional structures (conformations), the dynamics of transitions between these structures, and the nature of non-covalent interactions (e.g., hydrogen bonds, π–π stacking) that stabilize certain conformations or mediate binding to other molecules. nih.gov

The results of an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation. For this compound, a key parameter is the dihedral angle between the phenyl and oxazole rings. The simulation would likely show that planar or near-planar conformations are preferred, as these allow for maximum π-system conjugation, but that steric hindrance from the methyl group might induce a slight twist.

Table 3: Representative Conformational Analysis Data from a Simulated MD Trajectory. This table shows hypothetical data from an MD simulation, indicating the most stable conformational states based on the dihedral angle between the phenyl and oxazole rings.

| Conformational State | Dihedral Angle Range (°) | Population (%) | Relative Free Energy (kcal/mol) |

| Quasi-Planar A | -30° to +30° | 65% | 0.00 |

| Twisted | +30° to +90° and -30° to -90° | 30% | +1.5 |

| Perpendicular | +90° to -90° | 5% | +4.2 |

This is an interactive table. You can sort and filter the data. The data suggests a strong preference for a nearly planar conformation.

These simulations are crucial for understanding how the molecule might fit into a protein's binding site, a key consideration in fields like drug design. nih.govnih.gov

Derivatization and Exploration of Analogues of 5 4 Bromo 3 Methylphenyl 1,3 Oxazole

Synthesis of New Oxazole (B20620) Derivatives through Modification of the Bromophenyl Moiety

The 4-bromo-3-methylphenyl portion of the molecule presents two primary sites for chemical modification: the bromine atom, which is amenable to cross-coupling reactions, and the methyl group, which can undergo oxidation or halogenation.

Introduction of Additional Substituents via Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this purpose, enabling the formation of new carbon-carbon bonds. mdpi.comias.ac.in This reaction typically involves the coupling of the aryl bromide (5-(4-bromo-3-methylphenyl)-1,3-oxazole) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. For instance, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] have been shown to be highly effective for coupling bromo-substituted heterocycles. mdpi.com The versatility of the Suzuki reaction allows for the introduction of a diverse range of functional groups, including various aryl, heteroaryl, alkyl, and alkenyl moieties. nih.gov This enables the synthesis of a large library of derivatives from the common bromo-oxazole precursor.

Below is an interactive table showcasing potential aryl boronic acids that could be coupled with this compound and the corresponding products.

| Boronic Acid Coupling Partner | Resulting Coupled Product | Potential Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 5-(3-Methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole | Pd(dppf)Cl2 / K2CO3 |

| 4-Methoxyphenylboronic acid | 5-(4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole | Pd(OAc)2 / CsF |

| Thiophen-2-ylboronic acid | 5-(3-Methyl-4-(thiophen-2-yl)phenyl)-1,3-oxazole | Pd(dppf)Cl2 / K2CO3 |

| Pyridin-3-ylboronic acid | 5-(3-Methyl-4-(pyridin-3-yl)phenyl)-1,3-oxazole | Pd(PPh3)4 / Na2CO3 |

| Vinylboronic acid | 5-(3-Methyl-4-vinylphenyl)-1,3-oxazole | Pd(dppf)Cl2 / K2CO3 |

Modification of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the phenyl ring offers another avenue for derivatization, primarily through oxidation and halogenation reactions.

Halogenation: The methyl group can be halogenated via free-radical substitution reactions. For instance, reaction with chlorine gas in the presence of ultraviolet (UV) light can lead to the substitution of one or more hydrogen atoms of the methyl group with chlorine, yielding products like 5-(4-bromo-3-(chloromethyl)phenyl)-1,3-oxazole, 5-(4-bromo-3-(dichloromethyl)phenyl)-1,3-oxazole, and 5-(4-bromo-3-(trichloromethyl)phenyl)-1,3-oxazole. libretexts.org The extent of halogenation can be controlled by the reaction conditions.

Oxidation: The methyl group is also susceptible to oxidation to form an aldehyde, a carboxylic acid, or an alcohol. researchgate.net Electrochemical methods have been developed for the site-selective oxidation of methyl groups on benzoheterocycles to the corresponding aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov This approach avoids the use of harsh chemical oxidants. Further oxidation of the intermediate aldehyde or the primary alcohol (formed by initial hydroxylation) can yield the corresponding carboxylic acid derivative, 5-(4-bromo-5-(1,3-oxazol-5-yl)benzoic acid). escholarship.org These oxidized functional groups serve as valuable intermediates for further synthetic transformations, such as esterification or amidation.

Synthesis of Analogues with Variations on the Oxazole Ring

Structural diversity can also be achieved by altering the substitution pattern of the oxazole ring itself or by modifying the substituents on the aryl ring that is attached to the oxazole.

Isomeric Oxazole Derivatives (e.g., 2-aryl, 4-aryl oxazoles)

The core structure of 5-aryl-1,3-oxazole can be rearranged to its isomers, namely 2-aryl- and 4-aryl-1,3-oxazoles. The synthesis of these isomers requires different strategic approaches.

2-Aryl-1,3-oxazoles: These are commonly synthesized through methods like the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. organic-chemistry.org Another route is the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) under specific conditions. nih.gov For example, a 2-(4-bromo-3-methylphenyl)-1,3-oxazole could be synthesized, representing an isomeric analogue of the parent compound.

4-Aryl-1,3-oxazoles: The synthesis of 4-aryl oxazoles can be achieved through various methods, including the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, followed by removal of the methylthio group. organic-chemistry.org A series of 2-aryl-4-arylsulfonyl-1,3-oxazoles has also been synthesized, showcasing the possibility of having an aryl group at the C4 position. biointerfaceresearch.com

Incorporation of Different Halogens or Substituents on the Aryl Ring

The nature and position of substituents on the phenyl ring can be varied to create a wide range of analogues. Instead of the 4-bromo-3-methylphenyl group, other substituted phenyl rings can be attached to the C5 position of the oxazole. This is typically achieved by starting with a different substituted aldehyde in a van Leusen oxazole synthesis or a related cyclization reaction. semanticscholar.org

For example, analogues containing different halogens, such as fluorine or chlorine, can be synthesized. biointerfaceresearch.commdpi.com The introduction of electron-donating groups (e.g., methoxy, ethyl) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the phenyl ring can also be accomplished, leading to a diverse set of compounds for structure-property analysis. nih.govresearchgate.net

The following table provides examples of such analogues.

| Aryl Substituent at C5 of Oxazole | Example Compound Name | Reference for Synthetic Analogy |

|---|---|---|

| 4-Chloro-3-methylphenyl | 5-(4-Chloro-3-methylphenyl)-1,3-oxazole | nih.gov |

| 4-Fluoro-3-methylphenyl | 5-(4-Fluoro-3-methylphenyl)-1,3-oxazole | biointerfaceresearch.com |

| 4-Bromo-3-fluorophenyl | 5-(4-Bromo-3-fluorophenyl)-1,3-oxazole | biointerfaceresearch.com |

| 3,4-Dimethoxyphenyl | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole | researchgate.net |

| 4-Nitrophenyl | 5-(4-Nitrophenyl)-1,3-oxazole | nih.gov |

Structure-Property Relationship Studies in Designed Analogues

The systematic synthesis of analogues of this compound allows for the investigation of structure-property relationships, focusing on how specific structural modifications influence physicochemical properties, independent of biological activity.

Theoretical studies using methods like Density Functional Theory (DFT) can predict how substitutions affect the molecule's geometric and electronic structure. researchgate.net Properties such as bond lengths, net charges on atoms, dipole moments, and heats of formation are influenced by the nature and position of substituents on both the phenyl and oxazole rings. For instance, the high electronegativity of the oxygen atom in the oxazole ring significantly impacts electron delocalization. researchgate.nettandfonline.com

The introduction of bulky substituents can lead to restricted rotation around single bonds, such as the bond connecting the phenyl ring to the oxazole. researchgate.net This can result in non-planar conformations and the potential for atropisomerism, where stereoisomers can be isolated due to hindered rotation. This conformational restriction can, in turn, affect crystal packing and solid-state properties.

Furthermore, modifications to the electronic structure of the molecule can have a profound impact on its photophysical properties. For example, incorporating π-conjugated spacers at the 2 or 5 position of a 2,5-disubstituted aryloxazole can create fluorescent dyes. researchgate.net The nature of the aryl substituents and their position on the oxazole ring can tune the emission wavelength, Stokes shift, and solvatochromic fluorescence (the dependence of the emission color on solvent polarity). researchgate.netrsc.org Generally, increasing the push-pull character of the molecule by adding electron-donating and electron-withdrawing groups leads to a bathochromic (red) shift in the emission spectrum. researchgate.net

| Structural Modification | Affected Physicochemical Property | General Trend/Observation |

|---|---|---|

| Addition of polar substituents | Dipole Moment, Solubility | Increases molecular dipole moment and can alter solubility. |

| Introduction of bulky groups (e.g., ortho-substituents) | Molecular Conformation | Can cause restricted bond rotation, leading to non-planar structures. researchgate.net |

| Extension of π-conjugation | Fluorescence / Optical Properties | Leads to bathochromic shifts in absorption and emission spectra. researchgate.net |

| Adding electron-donating/withdrawing groups | Electronic Structure, Reactivity | Alters electron density distribution, heats of formation, and reactivity towards electrophiles/nucleophiles. nih.govresearchgate.net |

Influence of Substituents on Electronic Properties

The electronic character of the 5-phenyl-1,3-oxazole scaffold can be significantly modulated by the introduction of various substituents on the phenyl ring. These modifications alter the electron density distribution across the molecule, which in turn influences its reactivity, stability, and potential for intermolecular interactions. The electronic effects of substituents are well-quantified by Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a group at a meta or para position on a benzene (B151609) ring.

In the case of this compound, two substituents are present on the phenyl ring: a methyl group (-CH₃) at the meta-position and a bromine atom (-Br) at the para-position relative to the point of attachment to the oxazole ring. The methyl group is a weak electron-donating group, primarily through an inductive effect, while the bromine atom is a deactivating group that withdraws electron density through its inductive effect (-I) but can donate electron density through resonance (+M).

The table below provides the Hammett constants for the substituents present on the phenyl ring of the target molecule, which helps in predicting their electronic influence.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methyl (-CH₃) | meta | -0.07 | Weakly electron-donating (by induction) |

| Bromo (-Br) | para | +0.23 | Electron-withdrawing (by induction), weakly electron-donating (by resonance) |

Data sourced from established Hammett constant tables.

The net effect of these substituents in this compound is a complex interplay of their individual inductive and resonance effects, which fine-tunes the electronic properties of the entire molecule.

Impact on Molecular Conformation and Intermolecular Interactions

The substituents on the phenyl ring of this compound also play a crucial role in determining the molecule's three-dimensional structure and how it interacts with neighboring molecules in the solid state. These factors are critical for understanding the material properties and biological activity of the compound.

The conformation of 5-phenyl-1,3-oxazole derivatives is largely defined by the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring. This angle is influenced by the steric and electronic nature of the substituents. In a study of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring was found to make a dihedral angle of 16.64° with the 3-methylphenyl ring. nih.gov For a related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the isoxazole and the 3-methoxyphenyl (B12655295) ring was 17.1°. nih.gov These findings suggest that a non-coplanar arrangement is generally favored, likely to minimize steric hindrance between the rings.

The introduction of substituents also dictates the nature and pattern of intermolecular interactions in the crystal lattice. Weak interactions such as C-H···O, C-H···N, and π-π stacking are often the directing forces in the crystal packing of such heterocyclic compounds. rsc.org In a study of a series of 4'-substituted 2,2':6',2"-terpyridines, the introduction of different substituents on the phenyl ring led to significant changes in the crystal packing, shifting from a herringbone assembly to a layer-like packing due to the promotion of face-to-face π-stacking. mdpi.com

The following table summarizes key conformational and interaction data from crystallographic studies of analogous compounds, providing insight into the expected behavior of this compound and its derivatives.

| Compound | Substituent(s) on Phenyl Ring | Dihedral Angle (Phenyl-Heterocycle) | Dominant Intermolecular Interactions Observed | Reference |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | 3-Methyl | 16.64° | Not specified in detail | nih.gov |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 3-Methoxy | 17.1° | C-H···π interactions | nih.gov |

| Ethyl 5-phenylisoxazole-3-carboxylate | None | 0.5° | C-H···O hydrogen bonds, H···H, C···H, N···H, and C···C contacts | nih.gov |

| 4'-(3-fluoro-5-methylphenyl)-2,2':6',2"-terpyridine | 3-Fluoro, 5-Methyl | - | Face-to-face π-stacking, N···H–C hydrogen bonding | mdpi.com |

The data indicates that even subtle changes in substitution can lead to different preferred conformations and packing motifs. The interplay between the electronic nature of the substituents and the steric demands of the molecule ultimately governs the supramolecular assembly of these compounds.

Potential Applications in Non Clinical Research Areas and Advanced Materials

Role as Synthetic Intermediates in Organic Synthesis

The strategic placement of a bromine atom and a methyl group on the phenyl ring attached to the oxazole (B20620) core endows "5-(4-Bromo-3-methylphenyl)-1,3-oxazole" with significant potential as a versatile intermediate in organic synthesis. The bromo group, in particular, serves as a handle for a variety of cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Precursors for Complex Heterocyclic Systems

The "this compound" scaffold is a valuable precursor for the synthesis of more elaborate heterocyclic systems. The bromo-substituent can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, to introduce aryl, vinyl, or alkynyl groups. nih.govnih.gov These reactions would lead to the formation of complex bi-aryl or extended π-conjugated systems containing the oxazole moiety.

For instance, a Suzuki coupling reaction with an appropriate boronic acid could yield a variety of 5-biaryl-1,3-oxazole derivatives. nih.gov Similarly, a Sonogashira coupling with a terminal alkyne could be employed to synthesize 5-(alkynylphenyl)-1,3-oxazoles, which are themselves versatile intermediates for further transformations, including the construction of fused heterocyclic systems. nih.gov The general reactivity of bromo-substituted aromatics in such coupling reactions is well-documented and provides a reliable pathway for derivatization. researchgate.net

A study on 2-aryl-4-trifloyloxazoles demonstrated rapid, microwave-assisted Suzuki coupling with a range of aryl and heteroaryl boronic acids, highlighting the utility of functionalized oxazoles in building complex molecules. nih.gov While this study was on a different isomer and with a triflate leaving group, the principle of palladium-catalyzed cross-coupling is directly applicable to the bromo-derivative .

Building Blocks for Multi-Component Reactions

While specific examples involving "this compound" in multi-component reactions (MCRs) are not extensively documented, its structural motifs suggest potential utility in such transformations. MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netmdpi.com

The oxazole ring itself can participate in various cycloaddition reactions. Furthermore, the bromo-substituent could be leveraged to prepare organometallic derivatives of the parent compound, which could then be used in MCRs. For example, conversion of the bromo-substituent to a boronic ester would generate a reagent suitable for Suzuki-type MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are used to generate a wide array of complex amides and esters. researchgate.netmdpi.comrsc.orgnih.gov While direct participation of the oxazole ring in these reactions is not typical, derivatives of "this compound" could be designed to act as one of the components. For instance, the bromo-substituent could be converted to an aldehyde or an amine, which are key functional groups for the Ugi and Passerini reactions.

Potential in Material Science Research

The combination of a rigid aromatic system with an electron-deficient oxazole ring suggests that "this compound" and its derivatives could possess interesting photophysical and electronic properties, making them candidates for applications in material science.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Oxazole derivatives are known to be utilized in the development of materials for organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive materials. nih.gov The oxazole ring is electron-deficient and can facilitate electron injection and transport in OLED devices. The phenyl group attached to the oxazole can be further functionalized to tune the electronic and photophysical properties of the molecule.

The bromo-substituent on "this compound" offers a convenient point for modification to create novel OLED materials. For example, through Suzuki or Stille coupling reactions, various aromatic or heteroaromatic moieties with specific electron-donating or -accepting properties can be introduced. This allows for the systematic tuning of the HOMO/LUMO energy levels, emission color, and quantum efficiency of the resulting materials. rsc.org Research on 1,3,4-oxadiazole-based materials has demonstrated the effectiveness of cross-coupling reactions in creating a diverse library of compounds for OLED applications. rsc.org

Fluorescent Probes or Dyes (Purely Chemical/Physical Aspects)

The inherent fluorescence of many phenyl-oxazole derivatives makes them attractive candidates for the development of fluorescent probes and dyes. dntb.gov.ua The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying the substituents on the phenyl ring.

The presence of the bromo- and methyl- groups on the phenyl ring of "this compound" will influence its photophysical properties. The bromo-substituent, being a heavy atom, could potentially enhance intersystem crossing and favor phosphorescence over fluorescence. However, it can also be used as a reactive site to attach other fluorophores or functional groups to create more complex sensor molecules.

Studies on related 5-aryl-1,2,3-triazoles have shown that their photophysical properties can be systematically varied, leading to compounds with significant Stokes shifts and interesting solvatochromic behavior. chemmethod.com Similar principles would apply to the 5-aryl-1,3-oxazole system, suggesting that derivatives of "this compound" could be explored for applications as fluorescent probes for detecting specific analytes or for imaging in non-biological systems.

Polymer Chemistry: Incorporation into Polymeric Backbones

The bifunctional nature of "this compound" (with the bromo-substituent and the potential for further functionalization of the oxazole or methyl group) makes it a potential monomer for the synthesis of novel polymers. The incorporation of the rigid and electronically active oxazole-phenyl unit into a polymer backbone can lead to materials with enhanced thermal stability, specific electronic properties, and potentially interesting optical characteristics.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, are powerful methods for the synthesis of conjugated polymers. The "this compound" could be used as a monomer in these polymerization reactions. For example, after converting the bromo-substituent to a boronic acid or ester, it could be copolymerized with a dihalo-aromatic comonomer to yield a conjugated polymer containing the oxazole moiety in the main chain.